molecular formula C9H16ClNO2 B15341422 Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride

Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride

Cat. No.: B15341422
M. Wt: 205.68 g/mol
InChI Key: DCPXMIUWXUCLEU-UHFFFAOYSA-N
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Description

Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrrole derivative with an alkylating agent, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.

Scientific Research Applications

Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain nitrogen in their ring structures and exhibit a range of biological activities.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness

Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride is unique due to its specific ring structure and the presence of both an ester and a hydrochloride group

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-7(2)12-9(11)8-4-3-5-10-6-8;/h4,7,10H,3,5-6H2,1-2H3;1H

InChI Key

DCPXMIUWXUCLEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CCCNC1.Cl

Origin of Product

United States

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